molecular formula C12H12ClF3N2O B2951971 (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol CAS No. 1176766-63-4

(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol

Cat. No. B2951971
CAS RN: 1176766-63-4
M. Wt: 292.69
InChI Key: LJSFSKXNYZMBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is a unique chemical with the empirical formula C12H12ClF3N2O and a molecular weight of 292.68 . It is typically available in solid form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string FC(F)(F)C1=CN2C(C(Cl)=C1)=NC(C(C)C)=C2CO . This indicates the presence of various functional groups including a trifluoromethyl group, a chloro group, and an imidazo[1,2-a]pyridine ring.

Scientific Research Applications

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. The imidazo[1,2-a]pyridine moiety is a common feature in molecules that exhibit anticancer activity . Researchers have designed and synthesized derivatives of this compound to target the PI3Kα signaling pathway, which is often associated with tumorigenesis and poor prognosis in cancer patients . By inhibiting this pathway, these derivatives can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound could serve as a lead for developing new anticancer drugs.

PI3Kα Inhibition for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K) pathway plays a crucial role in cell growth and survival, and its aberrant activation is linked to cancer progression. Compounds like (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol can be used to create PI3Kα inhibitors. These inhibitors have shown promise in preclinical studies, offering a new avenue for cancer treatment .

Synthesis of Bioactive Molecules

Imidazo[1,2-a]pyridines are valuable in medicinal chemistry due to their diverse bioactivity. This compound can be used as a starting material or intermediate in the synthesis of various bioactive molecules. Techniques such as microwave-assisted, solvent-free synthesis have been developed to create imidazo[1,2-a]pyridines efficiently, which are important for pharmaceutical applications .

Glucagon-like Peptide 1 Receptor Activation

Research has indicated that derivatives of this compound may act as activators of the glucagon-like peptide 1 receptor (GLP-1R) . This receptor is involved in glucose metabolism, and its activation can increase insulin secretion, making it a potential target for diabetes treatment.

Nematicidal and Fungicidal Activities

Some derivatives of this compound have shown nematicidal and fungicidal activities. These properties can be harnessed to develop new agricultural chemicals that protect crops from nematode and fungal infections, contributing to improved crop yields and food security .

Chemical Research and Early Discovery

The compound is available for purchase to researchers in the early stages of discovery. It is provided as part of a collection of unique chemicals for experimental purposes, although analytical data may not be collected by the supplier. Researchers can use it to explore new reactions and synthesize novel compounds .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be toxic if swallowed . The precautionary statements P301 + P310 suggest that if swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

[8-chloro-2-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O/c1-6(2)10-9(5-19)18-4-7(12(14,15)16)3-8(13)11(18)17-10/h3-4,6,19H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFSKXNYZMBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.